molecular formula C19H17ClN4O B4427507 6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B4427507
M. Wt: 352.8 g/mol
InChI Key: OWYNXKACNPELSA-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring an indazol-4-one core substituted at the 1-position with a 4,6-dimethylpyrimidin-2-yl group and at the 6-position with a 3-chlorophenyl moiety. The indazol-4-one scaffold is known for its conformational flexibility due to the tautomerism of the keto-enol system, which can influence its reactivity and biological interactions . This compound is structurally analogous to derivatives studied in computational and synthetic chemistry, such as those with thiophene, furan, or alternative aryl substituents .

Properties

IUPAC Name

6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c1-11-6-12(2)23-19(22-11)24-17-8-14(9-18(25)16(17)10-21-24)13-4-3-5-15(20)7-13/h3-7,10,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYNXKACNPELSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CC(C3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their properties, based on evidence from computational, synthetic, and crystallographic studies:

Compound Name Substituents (Position 6) Pyrimidine/Other Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Target Compound 3-Chlorophenyl 1-(4,6-Dimethylpyrimidin-2-yl) C₁₉H₁₆ClN₅O 373.82 Hypothesized enhanced stability due to electron-withdrawing Cl; potential tautomerism .
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one None 1-Pyrimidin-2-yl C₁₁H₁₀N₄O 214.23 Simpler structure; lacks steric/electronic effects of Cl or methyl groups.
6-(Thiophen-2-yl)-1-(4,6-dimethylpyrimidin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one Thiophen-2-yl 1-(4,6-Dimethylpyrimidin-2-yl) C₁₇H₁₆N₄OS 340.40 Thiophene introduces sulfur-based polarity; potential for unique π-interactions.
6-(5-Methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one 5-Methyl-2-furyl 3-Phenyl C₁₈H₁₇N₃O₂ 307.35 Furyl group increases oxygen content; phenyl at position 3 alters steric bulk.
6-(5-Methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one 5-Methyl-2-thienyl None C₁₂H₁₃N₃OS 247.32 Thienyl group modifies electronic profile compared to chlorophenyl; no pyrimidine.

Key Findings:

Substituent Effects on Tautomerism: Computational studies on indazol-4-ones (e.g., 6,6-dimethyl derivatives) reveal that electron-withdrawing groups like Cl stabilize keto tautomers, whereas electron-donating groups (e.g., methyl) favor enol forms .

Structural Flexibility : Compounds with bulkier substituents (e.g., 3-phenyl in ) exhibit reduced conformational flexibility, which may affect binding to biological targets. The target compound’s 4,6-dimethylpyrimidin-2-yl group balances steric bulk and electronic effects.

Synthetic Accessibility : Derivatives with thiophene or furan substituents (e.g., ) are synthesized via cyclocondensation or Suzuki coupling, suggesting analogous routes for the target compound. However, the chloroaryl group may require halogen-specific coupling conditions.

Spectroscopic Differentiation : IR and NMR data for 4-chlorophenyl analogs (e.g., ) show distinct carbonyl (C=O) stretches (~1646 cm⁻¹) and aromatic proton signals, which would differ in the 3-chlorophenyl isomer due to substituent positioning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

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